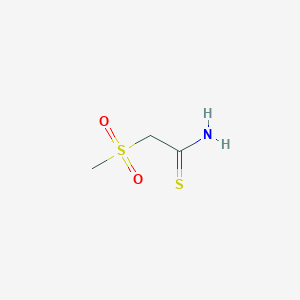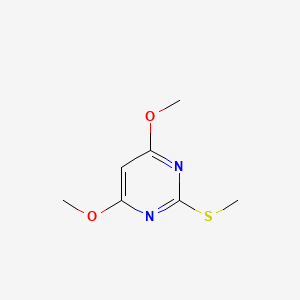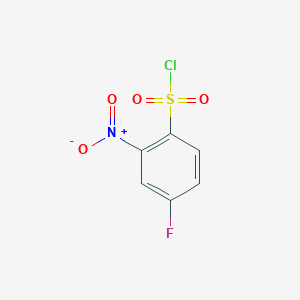
4-Fluoro-2-nitrobenzenesulfonyl chloride
Descripción general
Descripción
4-Fluoro-2-nitrobenzenesulfonyl chloride is an organic compound with the molecular formula C6H3ClFNO4S . It has a molecular weight of 239.61 g/mol . This compound is also known by other names such as 568586-10-7, 4-fluoro-2-nitro-benzenesulfonyl Chloride, and 4-fluoro-2-nitrobenzene-1-sulfonyl chloride .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a fluorine atom, a nitro group, and a sulfonyl chloride group . The InChI string representation of the molecule isInChI=1S/C6H3ClFNO4S/c7-14(12,13)6-2-1-4(8)3-5(6)9(10)11/h1-3H . Physical and Chemical Properties Analysis
This compound has a molecular weight of 239.61 g/mol . It has a computed XLogP3 value of 2, indicating its lipophilicity . The compound has no hydrogen bond donors and has 5 hydrogen bond acceptors . The topological polar surface area is 88.3 Ų .Aplicaciones Científicas De Investigación
Synthesis of Intermediates for Pesticides
4-Fluoro-2-nitrobenzenesulfonyl chloride is used in the synthesis of key intermediates like methyl 5-amino-2-chloro-4-fluorophenylthioacetate, which is crucial for preparing various pesticides including herbicides like j7uthiacet-methyl (Xiao-hua Du et al., 2005).
Preparation of Sulfonated Derivatives
The compound plays a role in the preparation of sulfonated derivatives of 4-Fluoroaniline. This includes the synthesis of 2-amino-5-fluorobenzenesulfonic acid and 5-amino-2-fluorobenzenesulfonic acid, which are confirmed by subsequent hydrolysis and reduction processes (A. Courtin, 1982).
Solid-Phase Synthesis Applications
This compound is employed in solid-phase synthesis. Polymer-supported benzenesulfonamides prepared from this compound and various immobilized primary amines are key intermediates for diverse chemical transformations, including unusual rearrangements to yield different privileged scaffolds (Veronika Fülöpová et al., 2015).
Enhancing LC–MS Detection of Estrogens
In liquid chromatography–mass spectrometry (LC–MS), this compound is utilized as a derivatization agent for estrogens. It rapidly reacts with estrogens, enhancing their detection responses significantly (T. Higashi et al., 2006).
Activating Hydroxyl Groups of Polymeric Carriers
This compound is an effective activating agent for the covalent attachment of biologicals to solid supports like polystyrene microspheres or cellulose rods. It reacts rapidly with primary or secondary hydroxyl groups to form 4-fluorobenzenesulfonate leaving groups (Y. A. Chang et al., 1992).
Synthesis of
PET Tracer Precursorsthis compound is used in the synthesis of novel sulfonamide derivatives, like N,N,N,6-tetramethyl-2-(4-nitrophenylsulfonamido)pyrimidin-4-ammonium chloride. These derivatives are potential intermediates for positron emission tomography (PET) tracers, offering high radiochemical yields (P. Gebhardt & H. Saluz, 2012).
Synthesis of Polymeric Materials
The compound is used in the synthesis of polymers like poly[N-(4-nitrobenzenesulfonyl)-2-ethynylpyridinium chloride]. This involves non-catalyst polymerization processes and results in polymers with designed N-(4-nitrobenzenesulfonyl)pyridinium chloride structures, which are studied for their photoluminescence and electrochemical properties (Y. Gal et al., 2015).
Development of Fluorescent Probes
This compound is also used in the development of fluorescent probes like Naphsulf-O, which are highly sensitive and selective for hydrazine detection in aqueous solutions and can be applied for imaging in living cells (Wen Chen et al., 2017).
Green Synthesis Processes
It's utilized in developing green synthesis methods for reactive dyes intermediates like 3-nitrobenzenesulfonyl chloride, significantly reducing the production of acidic waste gas and wastewater (Chen Zhong-xiu, 2009).
Safety and Hazards
Mecanismo De Acción
Target of Action
4-Fluoro-2-nitrobenzenesulfonyl chloride is an organic compound . It is primarily used as an analytical reagent and in organic synthesis
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it should be stored in a cool, dry, well-ventilated area away from fire and heat sources . Its packaging must be sealed to prevent moisture . It should be kept separate from oxidants and alkalis . During transportation, it should be protected from exposure to sunlight, rain, and high temperatures .
Análisis Bioquímico
Biochemical Properties
4-Fluoro-2-nitrobenzenesulfonyl chloride plays a significant role in biochemical reactions due to its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as amino groups on proteins and enzymes . This reactivity makes it a valuable tool for modifying and studying proteins. For instance, it can be used to label proteins with fluorescent tags or to create enzyme inhibitors by covalently modifying active sites . The interactions of this compound with biomolecules are typically covalent and irreversible, leading to permanent modifications of the target molecules .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism . For example, by covalently modifying signaling proteins, it can alter the activity of these proteins and subsequently affect downstream signaling pathways . This can lead to changes in gene expression and metabolic processes within the cell . The compound’s ability to modify proteins also makes it useful for studying the roles of specific proteins in cellular functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on biomolecules . This covalent modification can inhibit or activate enzymes by altering their active sites . Additionally, the compound can affect gene expression by modifying transcription factors or other proteins involved in gene regulation . These modifications can lead to changes in the activity and function of the target proteins, ultimately affecting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound is generally stable when stored at room temperature, but it can degrade over time, especially in the presence of moisture . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly when it covalently modifies proteins involved in critical cellular processes . These long-term effects can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound can selectively modify specific proteins without causing significant toxicity . At higher doses, it can lead to toxic or adverse effects, such as cellular damage or disruption of critical biochemical pathways . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at certain dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound can affect metabolic flux by modifying enzymes involved in key metabolic processes . This can lead to changes in metabolite levels and overall cellular metabolism . The compound’s reactivity with nucleophilic sites on enzymes makes it a valuable tool for studying metabolic pathways and enzyme functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within specific cellular compartments . The compound’s ability to covalently modify proteins also influences its distribution, as it can become localized to areas where its target proteins are abundant .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on target proteins . This localization is critical for its activity and function, as it allows the compound to modify proteins in specific cellular contexts .
Propiedades
IUPAC Name |
4-fluoro-2-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO4S/c7-14(12,13)6-2-1-4(8)3-5(6)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSUAEKACYUVJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374626 | |
| Record name | 4-fluoro-2-nitrobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
568586-10-7 | |
| Record name | 4-fluoro-2-nitrobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-2-nitrobenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




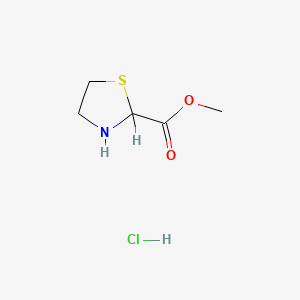
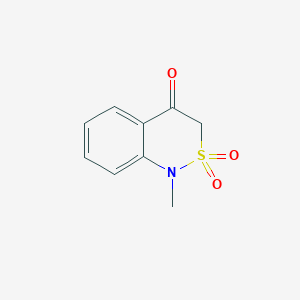

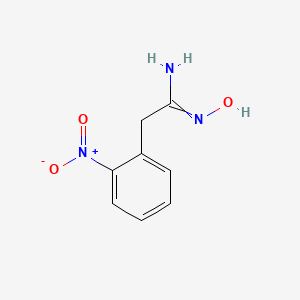

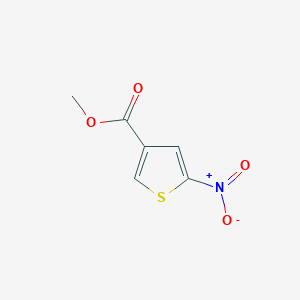

![Ethyl 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B1363533.png)
